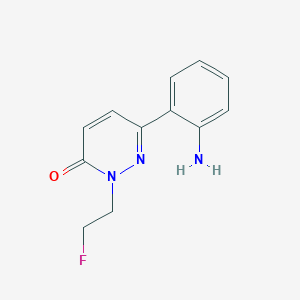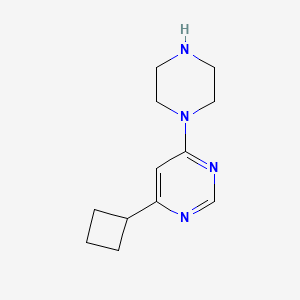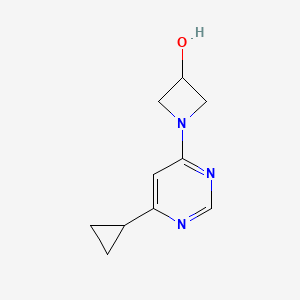![molecular formula C8H16ClN B1492388 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 2098158-77-9](/img/structure/B1492388.png)
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Overview
Description
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of piperidine, a base structure for this compound, consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are used as intermediates in various chemical reactions. For instance, they are used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction (MCR) .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine, a base structure for this compound, include a molecular weight of 85.1475, a boiling point of 79 °C (174 °F; 352 K), and a flash point of 91 °C (196 °F; 364 K) .Scientific Research Applications
Structural Characterization
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of compounds related to 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride has been extensively studied. For example, 4-Piperidinecarboxylic acid hydrochloride has been characterized by single-crystal X-ray diffraction, calculations, and FTIR spectrum, revealing its orthorhombic structure and the protonation of the piperidine ring (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological Activities and Therapeutic Applications
Cytotoxic and Anticancer Agents : Piperidine derivatives have been synthesized and evaluated for their cytotoxicity toward murine and human tumor cells, revealing a new class of cytotoxic agents with promising in vivo activity against colon cancers (Dimmock et al., 1998).
Anti-acetylcholinesterase Activity : A series of piperidine derivatives has been synthesized and evaluated for their anti-acetylcholinesterase activity, identifying potent inhibitors which could be developed as antidementia agents (Sugimoto et al., 1990).
Synthesis of Optically Active Derivatives : The synthesis of optically active 4-hydroxyalk-2-enenitriles using piperidine in acetonitrile has been explored, contributing to the understanding of stereochemistry in organic synthesis (Nolcami et al., 1986).
Antimicrobial Activities : Piperidine derivatives have been investigated for their antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants), highlighting the influence of structural modifications on antibacterial effectiveness (Vinaya et al., 2009).
Corrosion Inhibition on Iron : Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron, demonstrating the potential application in materials science (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of cyclic amines, such as those catalyzing the reduction of dihydropyridones . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been found to exhibit anti-inflammatory and antioxidant effects . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cellular responses to stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of cyclic amines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may influence cellular processes differently over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may induce toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized by enzymes involved in the synthesis of cyclic amines, leading to the formation of stable intermediates . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
properties
IUPAC Name |
4-[(E)-prop-1-enyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-8-4-6-9-7-5-8;/h2-3,8-9H,4-7H2,1H3;1H/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCTNUABMBOEP-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)
![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)
![3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492312.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)
![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)
![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

amine](/img/structure/B1492325.png)


